molecular formula C13H11ClN2O4S B2617218 2-[[(4-Chlorophenyl)sulfonyl](2-pyridinyl)amino]acetic acid CAS No. 337922-13-1

2-[[(4-Chlorophenyl)sulfonyl](2-pyridinyl)amino]acetic acid

Cat. No.: B2617218
CAS No.: 337922-13-1
M. Wt: 326.75
InChI Key: KXCQCBUYPBXGDG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-pyridin-2-ylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4S/c14-10-4-6-11(7-5-10)21(19,20)16(9-13(17)18)12-3-1-2-8-15-12/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCQCBUYPBXGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)sulfonylamino]acetic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminopyridine in the presence of a base, followed by the addition of chloroacetic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)sulfonylamino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amino derivatives, and various substituted products depending on the nucleophile used .

Scientific Research Applications

2-[(4-Chlorophenyl)sulfonylamino]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfonylamino]acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, leading to inhibition of enzyme activity. The pyridinyl group can interact with nucleic acids, affecting gene expression and cellular functions. These interactions result in the modulation of various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-[(4-Chlorophenyl)sulfonylamino]acetic acid
  • Molecular Formula : C₁₃H₁₁ClN₂O₄S
  • Molecular Weight : 326.76 g/mol
  • CAS Registry Number : 337922-13-1
  • Structural Features : The compound consists of a central acetic acid backbone linked to a sulfonamide group. The sulfonamide bridges a 4-chlorophenyl ring and a 2-pyridinyl moiety ().

Potential Applications: Based on structural analogs (e.g., thromboxane receptor antagonists in ), this compound may exhibit activity in cardiovascular or inflammatory pathways. Further pharmacological profiling is required.

Table 1: Structural and Functional Comparison
Compound Name / ID Key Substituents Molecular Weight Biological Activity (If Reported) Evidence Source
Target Compound 4-Chlorophenyl, 2-pyridinyl 326.76 Not explicitly reported (potential thromboxane antagonism inferred)
BM 13,505 (Thromboxane antagonist) 4-Chlorophenylsulfonamidoethyl 343.81 Competitive thromboxane receptor antagonist (KB: ~20 nM in rat aorta)
SMVA-10 (Thiazole derivative) 4-Chlorophenyl, phenylamino Not provided Reduces developed tension in cardiovascular assays
2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid Phenyl, 4-chlorophenylsulfonamido 325.76 No direct activity reported; structural analog
2-[(4-Chlorophenyl)thio]acetic acid 4-Chlorophenylthio (thioether) 202.66 Unclear; sulfur substitution alters electronic profile
2-[(4-Methoxyphenyl)sulfonylamino]acetic acid 4-Methoxyphenyl, 2-pyridinyl 322.34 Structural isomer with methoxy substitution
Key Comparison Points :

In contrast, 2-[(4-Chlorophenyl)thio]acetic acid () replaces sulfonyl with a thioether group, reducing electronegativity and possibly altering membrane permeability. The 2-pyridinyl group in the target compound introduces a basic nitrogen, which may improve solubility compared to purely aromatic analogs like SMVA-10 () or the phenyl-substituted derivative in .

Biological Activity: BM 13,505 (), a thromboxane antagonist with a similar 4-chlorophenylsulfonamido group, shows nanomolar potency in vascular tissues. This suggests the target compound may share receptor-binding motifs, though the pyridinyl substitution could modulate selectivity. Thiazole derivatives like SMVA-10 () demonstrate cardiovascular effects (e.g., tension reduction), highlighting the role of heterocyclic cores in activity. The pyridinyl group in the target compound may confer distinct pharmacokinetic properties.

Substituent Impact: Methoxy vs. Chloro Substituents: The 4-methoxyphenyl analog () has a lower molecular weight (322.34 vs. 326.76) and increased electron-donating capacity, which may affect metabolic stability compared to the electron-withdrawing chloro group in the target compound. The target compound’s free acid group may favor target engagement but limit absorption.

Table 2: Pharmacological Potency of Thromboxane Antagonists
Compound Tissue (Species) KB (nM) Rank Order of Potency
BM 13,505 Rat aorta ~20 SQ 29,548 > L655,240 > BM 13,505
Target Compound* Not tested N/A Inferred lower potency vs. SQ 29,548

*Hypothetical ranking based on structural similarity to BM 13,505 ().

Biological Activity

2-[(4-Chlorophenyl)sulfonylamino]acetic acid, also known by its CAS number 337922-13-1, is a sulfonamide compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a sulfonyl group linked to a 4-chlorophenyl moiety and an amino group connected to a 2-pyridinyl structure. Its unique chemical architecture suggests diverse interactions with biological targets, potentially leading to significant pharmacological effects.

  • Molecular Formula: C₁₃H₁₁ClN₂O₄S
  • Molecular Weight: 326.76 g/mol
  • Density: 1.5 ± 0.1 g/cm³
  • Boiling Point: 541.1 ± 60.0 °C at 760 mmHg
  • LogP: 1.65

The biological activity of 2-[(4-Chlorophenyl)sulfonylamino]acetic acid is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The sulfonyl group can engage in strong interactions with enzymes, leading to inhibition of their activity.
  • Nucleic Acid Interaction: The pyridinyl group may interact with nucleic acids, influencing gene expression and cellular functions.
  • Inflammatory Pathways Modulation: Similar compounds have shown inhibitory effects on specific enzymes involved in inflammatory responses, indicating potential anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition Studies

In vitro studies have demonstrated that derivatives of sulfonamide compounds can act as effective inhibitors of enzymes such as acetylcholinesterase (AChE) and urease:

  • Acetylcholinesterase Inhibition: Compounds structurally related to 2-[(4-Chlorophenyl)sulfonylamino]acetic acid have shown significant AChE inhibition, suggesting potential applications in treating neurological disorders.
  • Urease Inhibition: Several studies reported strong urease inhibitory activity with IC₅₀ values ranging from 1.13 µM to 6.28 µM for related compounds .

Comparison with Related Compounds

Compound NameStructureKey Activity
2-[(4-Chlorophenyl)sulfonamide]Lacks pyridinyl groupLimited biological applications
2-[(4-Chlorophenyl)sulfonyl]pyridineLacks acetic acid moietyAffects solubility and reactivity
4-ChlorobenzenesulfonamideLacks both pyridinyl and acetic acid groupsRestricted range of applications

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various sulfonamide derivatives, including those related to 2-[(4-Chlorophenyl)sulfonylamino]acetic acid. The findings highlight:

  • Antibacterial Screening: Moderate to strong activity against selected bacterial strains .
  • Pharmacological Potential: The compound's unique structure makes it a candidate for further research in anti-inflammatory and antimicrobial therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(4-Chlorophenyl)sulfonylamino]acetic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via sulfonylation of 2-aminopyridine derivatives using 4-chlorophenylsulfonyl chloride under anhydrous conditions. Key steps include:

  • Step 1 : React 2-aminopyridine with 4-chlorophenylsulfonyl chloride in dichloromethane at 0–5°C for 2 hours.
  • Step 2 : Add acetic acid derivatives (e.g., bromoacetic acid) in the presence of a base (e.g., triethylamine) to form the final product .
  • Optimization : Yields improve with slow addition of reagents and inert atmosphere (N₂/Ar). Typical yields range from 45% to 68%, depending on solvent purity and temperature control .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

  • Methodology : A combination of techniques ensures accuracy:

  • Single-crystal X-ray diffraction : Resolves bond angles and torsion angles (e.g., mean C–C bond length = 1.39 Å) .
  • NMR spectroscopy : Key signals include δ 8.2–8.5 ppm (pyridinyl protons) and δ 4.2 ppm (acetic acid methylene group) .
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 357.2 confirms molecular weight .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[[(4-Chlorophenyl)sulfonyl](2-pyridinyl)amino]acetic acid
Reactant of Route 2
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2-[[(4-Chlorophenyl)sulfonyl](2-pyridinyl)amino]acetic acid

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